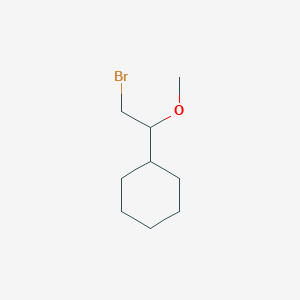
(2-Bromo-1-methoxyethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-methoxyethyl)cyclohexane: is an organic compound with the molecular formula C9H17BrO. It is a brominated derivative of cyclohexane, featuring a methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-methoxyethyl)cyclohexane typically involves the bromination of 1-methoxyethylcyclohexane. This can be achieved through the reaction of 1-methoxyethylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the methoxyethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, concentration of reactants, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-1-methoxyethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of cyclohexene derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, KCN, or NH3 in polar solvents like water or ethanol.
Elimination: Strong bases like t-BuOK in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
(2-Bromo-1-methoxyethyl)cyclohexane is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-methoxyethyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The methoxyethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.
2-Bromo-1,1-dimethoxyethane: Features two methoxy groups instead of one.
Cyclohexyl bromide: Lacks the methoxyethyl group, making it less reactive in certain reactions.
Uniqueness: (2-Bromo-1-methoxyethyl)cyclohexane is unique due to the presence of both a bromine atom and a methoxyethyl group. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.
Propriétés
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTZMHWMEBELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
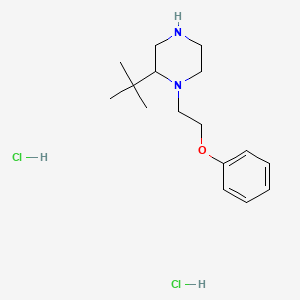
![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)
![6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2749697.png)
![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)
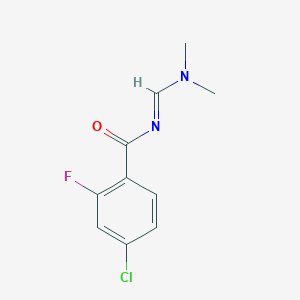
![4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2749703.png)
![12-(cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2749705.png)
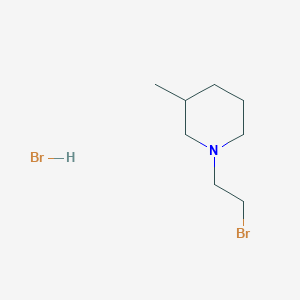
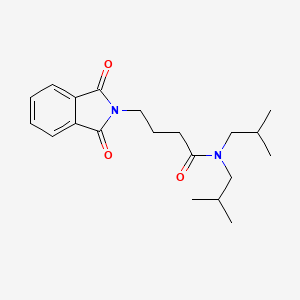
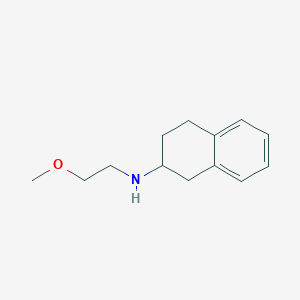
![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2749712.png)
